![molecular formula C22H24ClN3O2S B4062463 6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide](/img/structure/B4062463.png)
6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide
Overview
Description
6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 430.0 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide is 429.1277759 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-chloro-2-isopropoxyphenyl)-2-mercapto-4-methyl-N-(4-methylphenyl)-1,6-dihydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonded Sheets Formation
Research on similar pyrimidine compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, has focused on their crystalline structures and the ability to form hydrogen-bonded sheets, which could have implications for the development of new materials with specific molecular architectures (Trilleras et al., 2009).
Enzyme Inhibition
Pyrimidine derivatives have been synthesized to evaluate their mode of binding to dihydrofolic reductase, an enzyme target for drug discovery, indicating potential applications in designing inhibitors for therapeutic use (Baker, Lourens, & Jordaan, 1967).
Antiviral Activity
Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor to moderate inhibitory activity against various DNA viruses, highlighting the potential for developing new antiviral agents (Hocková et al., 2003).
Antimicrobial Activity
Research on the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides suggests that pyrimidine derivatives can exhibit significant activity against certain strains of bacteria and fungi, presenting a basis for the development of new antimicrobial agents (Kolisnyk et al., 2015).
properties
IUPAC Name |
4-(5-chloro-2-propan-2-yloxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-12(2)28-18-10-7-15(23)11-17(18)20-19(14(4)24-22(29)26-20)21(27)25-16-8-5-13(3)6-9-16/h5-12,20H,1-4H3,(H,25,27)(H2,24,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDGRXQWLNFJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)Cl)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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